molecular formula C15H11ClN2O2 B14992507 2-(2-Chlorophenyl)-5-(phenoxymethyl)-1,3,4-oxadiazole

2-(2-Chlorophenyl)-5-(phenoxymethyl)-1,3,4-oxadiazole

Cat. No.: B14992507
M. Wt: 286.71 g/mol
InChI Key: FMDOPZVZMPMJHF-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-5-(phenoxymethyl)-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered ring containing three heteroatoms: two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-5-(phenoxymethyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 2-chlorobenzohydrazide with phenoxyacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help scale up the synthesis while maintaining product quality. Catalysts and solvents are carefully selected to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-5-(phenoxymethyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.

    Medicine: Explored for its potential as an anti-inflammatory and analgesic agent. Some studies have also looked into its anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-5-(phenoxymethyl)-1,3,4-oxadiazole depends on its specific application. For instance:

    Antimicrobial Activity: The compound may disrupt the cell membrane of bacteria or fungi, leading to cell lysis and death.

    Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation and pain.

    Anticancer Activity: The compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific molecular pathways.

Comparison with Similar Compounds

2-(2-Chlorophenyl)-5-(phenoxymethyl)-1,3,4-oxadiazole can be compared with other oxadiazole derivatives, such as:

    2-(2-Chlorophenyl)-5-methyl-1,3,4-oxadiazole: Similar structure but lacks the phenoxymethyl group, which may affect its chemical properties and biological activity.

    2-(2-Chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole:

The presence of the phenoxymethyl group in this compound makes it unique and may enhance its biological activity and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C15H11ClN2O2

Molecular Weight

286.71 g/mol

IUPAC Name

2-(2-chlorophenyl)-5-(phenoxymethyl)-1,3,4-oxadiazole

InChI

InChI=1S/C15H11ClN2O2/c16-13-9-5-4-8-12(13)15-18-17-14(20-15)10-19-11-6-2-1-3-7-11/h1-9H,10H2

InChI Key

FMDOPZVZMPMJHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC2=NN=C(O2)C3=CC=CC=C3Cl

Origin of Product

United States

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